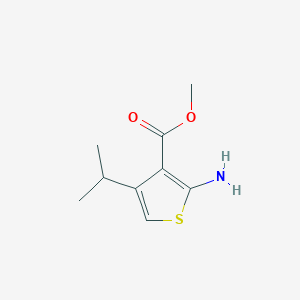

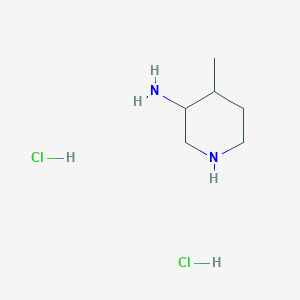

![molecular formula C16H21NO3 B3001651 Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1435060-21-1](/img/structure/B3001651.png)

Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, while not directly synthesized in the provided papers, is closely related to a family of bicyclic compounds that have been synthesized and studied for their potential as building blocks in drug discovery and as peptidomimetics. These compounds generally feature a bicyclic structure with a tert-butoxycarbonyl (Boc) group and have been shown to access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using optical resolution methods . Similarly, an efficient synthesis route was developed for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate starting from a commercially available chiral lactone .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of these bicyclic compounds is highlighted by the unusual reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene with dimethyl acetylenedicarboxylate, which resulted in the formation of a novel compound . This indicates the potential for diverse chemical transformations involving bicyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their bicyclic structure and functional groups. The presence of the Boc group is a common feature that allows for further selective derivatization . The synthesis of enantiomerically pure compounds also suggests that these compounds can exhibit stereoselectivity, which is crucial for their potential application in drug discovery .

Aplicaciones Científicas De Investigación

Efficient Synthesis Routes

- An efficient and scalable synthesis route for a closely related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, has been developed using a novel approach starting from commercially available chiral lactone. This process has been optimized to produce kilogram amounts, indicating its potential for large-scale applications (Maton et al., 2010).

Synthesis of Piperidine Derivatives

- Research on tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate led to the successful synthesis of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This compound and its derivatives play a crucial role in the development of novel piperidine derivatives (Moskalenko & Boev, 2014).

Scaffold for Substituted Piperidines

- The tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, derived from a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, serves as a novel scaffold for the preparation of various substituted piperidines. This illustrates the compound's utility in generating diverse molecular structures (Harmsen et al., 2011).

Conformationally Constrained Amino Acids

- Research has shown the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, using tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate. This demonstrates the compound's role in the development of conformationally constrained amino acids (Hart & Rapoport, 1999).

Novel Bifunctional Compound

- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel bifunctional compound, has been efficiently synthesized, showcasing its utility as a convenient entry point for novel compounds and providing access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Cyclic Amino Acid Ester

- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester. Its structure determination via single crystal X-ray diffraction analysis underlines its significance in molecular structural studies (Moriguchi et al., 2014).

Unnatural Aminoacid Synthesis

- The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural aminoacid, was accomplished through different approaches, highlighting its potential as a useful building block in medicinal chemistry (Napolitano et al., 2010).

Propiedades

IUPAC Name |

tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)17-10-9-16(13(11-17)19-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPMWOOFGBZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

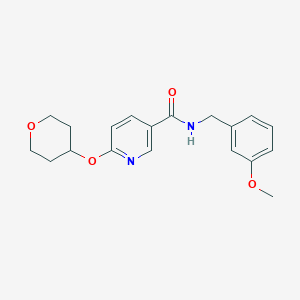

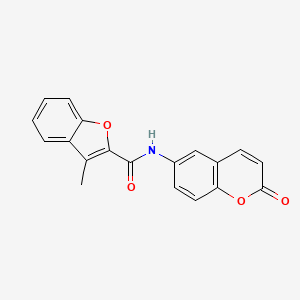

![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)

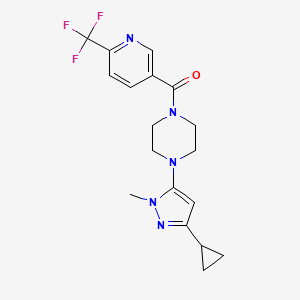

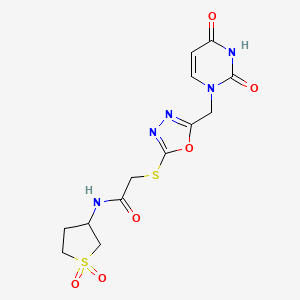

![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)

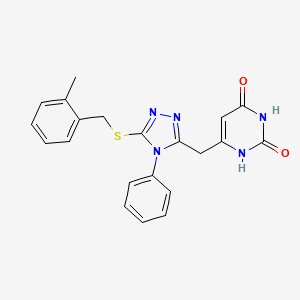

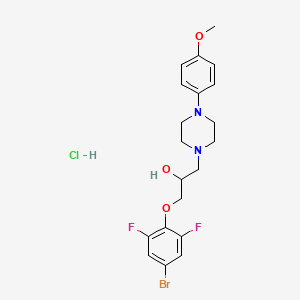

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)